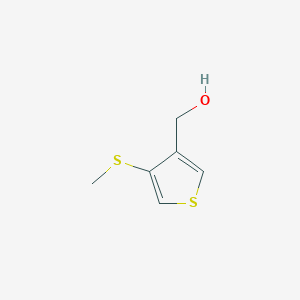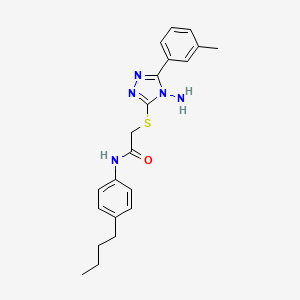![molecular formula C21H22N4O5S2 B2589654 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 894952-94-4](/img/structure/B2589654.png)
2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the condensation of a suitable amine (such as 4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl) with N-(3,4-dimethoxyphenyl)acetamide. Detailed synthetic procedures and reaction conditions would need to be investigated from relevant literature .
Aplicaciones Científicas De Investigación
Crystal Structure Insights
The research into compounds structurally related to 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide reveals insights into their crystal structures, which is essential for understanding their molecular interactions and stability. Studies have shown that these compounds often exhibit folded conformations stabilized by intramolecular hydrogen bonding, which is crucial for their biological activity and interactions with biological targets. The inclination of the pyrimidine ring relative to the benzene ring varies, impacting the molecule's three-dimensional shape and, subsequently, its function (S. Subasri et al., 2016; S. Subasri et al., 2017).
Bioactive Compound Design
The structural features of related compounds enable the rational design of bioactive compounds, including herbicides and drugs. The pyrimidinylthiobenzoates, for instance, target specific enzymes like acetohydroxyacid synthase, crucial for branched-chain amino acid biosynthesis in plants. This specificity is achieved through the orientation and electronic properties of the pyrimidinyl and thiobenzoate groups, illustrating the compound's role in designing selective herbicides (Yan-Zhen He et al., 2007).
Antimicrobial and Antifolate Activities
Compounds with a pyrimidinyl moiety have been explored for their antimicrobial and antifolate activities. For example, pyrimidine-triazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This activity is attributed to the novel structural frameworks of these compounds, which interfere with the growth and replication of microbial cells (J.J. Majithiya & B. Bheshdadia, 2022). Additionally, pyrimidine analogues have been identified as potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy and the treatment of microbial infections (A. Gangjee et al., 2008).
Molecular Interactions and Drug Design
The detailed study of molecular interactions, including hydrogen bonding and π-π stacking, in related compounds provides valuable insights into drug design and development. Understanding these interactions enables the prediction and optimization of binding affinities and selectivities towards biological targets, crucial for developing new therapeutic agents. For instance, quantum chemical insights into specific derivatives have highlighted the importance of intermolecular hydrogen bonding in stabilizing drug-receptor complexes, offering a pathway for designing more effective antiviral molecules (S. Mary et al., 2020).
Propiedades
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-23-21(25-20(18)22)31-12-19(26)24-14-6-9-16(29-2)17(10-14)30-3/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTWBKSXKLQHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2589573.png)
![N-(4-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589575.png)
![N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2589576.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2589578.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2589579.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2589581.png)
![Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2589582.png)

![N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide](/img/structure/B2589587.png)


![1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589593.png)
